3-Bromo-5-chloro-4-iodobenzoic acid
Description
Historical Context and Evolution of Halogenated Aromatic Compound Synthesis
The synthesis of halogenated aromatic compounds is a cornerstone of organic chemistry, dating back to early explorations of electrophilic aromatic substitution. Initially, reactions involved treating aromatic compounds like benzene (B151609) with halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). google.comreagentia.eu This method, while effective for simple halogenations, often lacks regioselectivity, leading to mixtures of products. The mechanism for these reactions, involving the generation of a highly electrophilic halogen species that attacks the electron-rich aromatic ring, was conceptually outlined as early as 1890 by Henry Armstrong, predating modern electronic theories of chemistry. nih.gov
Over the decades, the synthetic toolkit has evolved dramatically. The limitations of classical methods spurred the development of more sophisticated and selective techniques. A significant leap forward came with transition-metal-catalyzed reactions. For instance, methods for the direct ortho-iodination of benzoic acids, where the carboxylic acid group directs the C-H activation, have been developed using palladium (Pd) and iridium (Ir) catalysts. nih.govijisrt.comarctomsci.comsigmaaldrich.com These modern methods offer high regioselectivity under mild conditions, a stark improvement over older, harsher techniques. The development of such reactions allows chemists to install halogens at specific positions, a critical requirement for creating complex, multi-functionalized molecules.
Significance of 3-Bromo-5-chloro-4-iodobenzoic Acid within Polyhalogenated Systems
The primary significance of this compound lies in its exceptional utility as a highly functionalized synthetic building block. Possessing three distinct halogen atoms—bromine, chlorine, and iodine—on a single benzoic acid scaffold provides chemists with a powerful tool for sequential and site-selective chemical modifications.
This selectivity is possible due to the differential reactivity of the carbon-halogen bonds in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. bldpharm.combldpharm.com The general order of reactivity for these bonds is C-I > C-Br > C-Cl. This hierarchy allows a chemist to selectively react the iodine atom first, leaving the bromine and chlorine atoms untouched. Subsequently, under different reaction conditions or with a more reactive catalyst system, the bromine atom can be functionalized, followed finally by the chlorine atom. This "orthogonal" reactivity enables the stepwise and controlled introduction of three different molecular fragments onto the aromatic ring, creating highly complex and precisely substituted target molecules from a single starting material. Such compounds are invaluable in constructing libraries of molecules for drug discovery and for developing advanced functional materials.
Table 1: Physicochemical Properties of this compound An interactive data table providing key identifiers and properties of the compound.
| Property | Value | Source |
| CAS Number | 1541309-67-4 | |
| Molecular Formula | C₇H₃BrClIO₂ | |
| Molecular Weight | 361.36 g/mol | |
| MDL Number | MFCD24108573 | |
| SMILES | O=C(O)C1=CC(Cl)=C(I)C(Br)=C1 |
Research Gaps and Future Directions in the Study of Complex Halogenated Aromatics
Despite significant progress, challenges and research gaps remain in the field of complex halogenated aromatics. A primary area of ongoing research is the development of new catalytic systems that offer even greater selectivity and efficiency. While the general reactivity hierarchy of halogens is a useful guide, achieving perfect selectivity can be difficult, and side reactions can occur. Future catalysts may rely on novel ligand designs or photochemical processes to achieve site-selective functionalization that is currently challenging, especially for compounds with multiple identical halogen atoms.
Another future direction is the expansion of the reaction toolbox. While cross-coupling reactions are powerful, there is a need for new methods to transform carbon-halogen bonds into other functional groups. Furthermore, as complex polyhalogenated compounds become more widely used, understanding their environmental fate and developing methods for their degradation is a growing area of interest. Research into the microbial degradation of halogenated aromatics could lead to new bioremediation strategies for these persistent organic pollutants. Finally, the application of these versatile building blocks in areas like supramolecular chemistry and the synthesis of novel organic electronic materials remains a fertile ground for exploration. bldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-4-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRMULSKFRYECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis of 3 Bromo 5 Chloro 4 Iodobenzoic Acid and Its Structural Analogues
Retrosynthetic Analysis and Target-Oriented Synthesis
The design of a synthetic route for a complex molecule like 3-bromo-5-chloro-4-iodobenzoic acid necessitates a thorough retrosynthetic analysis to identify logical precursors and key transformations.
Precursor Identification and Availability
A plausible retrosynthetic disconnection of this compound involves the sequential removal or transformation of the halogen and carboxyl functional groups. A key consideration is the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions. The carboxylic acid group is a meta-director and deactivating, while halogens are ortho-, para-directing and deactivating. chemicalbook.comresearchgate.net
A logical retrosynthetic approach would be to introduce the iodine atom last, ortho to one of the existing halogens. This leads to the identification of 3-bromo-5-chlorobenzoic acid as a key precursor. This compound is commercially available, which provides a convenient starting point for the synthesis. chemicalbook.comaobchem.comnih.govfishersci.catcichemicals.com
Alternatively, a strategy involving the Sandmeyer reaction, which allows for the introduction of halogens via a diazonium salt intermediate, can be envisioned. wikipedia.orgorganic-chemistry.org This would involve precursors such as 3-amino-5-bromobenzoic acid or 3-amino-5-chlorobenzoic acid, which are also commercially available. chemimpex.comalkalisci.comsigmaaldrich.comaobchem.comalibaba.com A further retrosynthetic step could lead back to 3-aminobenzoic acid. alibaba.com
Table 1: Potential Precursors for the Synthesis of this compound
| Precursor Compound | CAS Number | Commercial Availability |
| 3-Bromo-5-chlorobenzoic acid | 42860-02-6 | Readily Available chemicalbook.comaobchem.comnih.govfishersci.catcichemicals.com |
| 3-Amino-5-bromobenzoic acid | 42237-85-4 | Available chemimpex.comalkalisci.comsigmaaldrich.com |
| 3-Amino-5-chlorobenzoic acid | 21961-30-8 | Available aobchem.com |
| 3-Aminobenzoic acid | 99-05-8 | Readily Available alibaba.com |
Regioselective Halogenation Strategies
The successful synthesis of this compound hinges on the ability to control the regioselectivity of the halogenation steps. The interplay of the directing effects of the carboxyl group and the already present halogens is critical.
Starting from a suitable precursor, the introduction of the three different halogens must be carefully orchestrated. For instance, starting with 3-aminobenzoic acid, a Sandmeyer reaction could be employed to introduce either the bromine or chlorine atom. wikipedia.orgorganic-chemistry.org Subsequent halogenation would then be directed by the existing substituents.
A more direct approach starts with a commercially available di-substituted benzoic acid. For example, the iodination of 3-bromo-5-chlorobenzoic acid would be the final key step. The bromine and chlorine atoms at the 3 and 5 positions would direct the incoming electrophilic iodine to the ortho and para positions. In this case, the position between the two halogens (position 4) is sterically hindered, but electronic effects could favor iodination at this position.
Sequential Halogenation Protocols (Bromination, Chlorination, Iodination)
A plausible forward synthesis, based on commercially available precursors and established reaction types, can be proposed.
Route 1: Starting from 3-Bromo-5-chlorobenzoic acid
The most direct route would involve the iodination of 3-bromo-5-chlorobenzoic acid. This reaction would likely require an activating agent for the iodine, such as nitric acid or a palladium catalyst, to overcome the deactivating effect of the existing substituents.
Route 2: Starting from 3-Aminobenzoic acid
A multi-step synthesis starting from 3-aminobenzoic acid offers more flexibility in controlling the substitution pattern.
Bromination and Chlorination: One could first perform a Sandmeyer reaction on 3-aminobenzoic acid to introduce either a bromine or chlorine atom. For example, diazotization of 3-aminobenzoic acid followed by reaction with cuprous bromide would yield 3-bromobenzoic acid. chemicalbook.com Subsequent chlorination would then be directed by the carboxyl and bromo groups.
Introduction of the Amino Group for Iodination: A subsequent nitration, followed by reduction, could introduce an amino group at a specific position. The directing effects of the existing halogens would need to be carefully considered to achieve the desired regiochemistry.
Iodination via Sandmeyer Reaction: Finally, the newly introduced amino group could be converted to an iodo group via a Sandmeyer reaction.
A potential synthetic sequence is outlined below:
Start with 3-amino-5-bromobenzoic acid. chemimpex.comalkalisci.comsigmaaldrich.com
Perform a Sandmeyer reaction to replace the amino group with a chloro group, yielding 3-bromo-5-chlorobenzoic acid. wikipedia.orgorganic-chemistry.org
Introduce an amino group at the 4-position. This would likely involve nitration followed by reduction. The directing effects of the existing halogens would make this a challenging step, potentially leading to a mixture of isomers.
A final Sandmeyer reaction on the resulting 4-amino-3-bromo-5-chlorobenzoic acid would introduce the iodine atom at the 4-position.
Advanced Synthetic Methodologies
Modern synthetic techniques can offer significant advantages in terms of efficiency, selectivity, and safety for the preparation of highly substituted aromatic compounds like this compound.
Metal-Catalyzed Halogenation Techniques
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective halogenation of aromatic compounds. acs.orgnih.govnih.gov Specifically, palladium(II)-catalyzed ortho-iodination of benzoic acids has been reported, utilizing the carboxyl group as a directing group. researchgate.netresearchgate.net This methodology could be directly applicable to the synthesis of this compound from 3-bromo-5-chlorobenzoic acid, potentially offering high regioselectivity for the introduction of the iodine atom at the C4 position.
Table 2: Proposed Palladium-Catalyzed Iodination
| Substrate | Catalyst | Iodine Source | Solvent | Potential Outcome |
| 3-Bromo-5-chlorobenzoic acid | Pd(OAc)₂ | I₂ or KI | Acetic acid or other suitable solvent | This compound |
Flow Chemistry and Continuous Processing for Halogenation Reactions
Flow chemistry, or continuous processing, offers several advantages for halogenation reactions, which are often fast and exothermic. scispace.comseqens.comvapourtec.com By performing reactions in a continuously flowing stream, better control over reaction parameters such as temperature, pressure, and reaction time can be achieved. This leads to improved safety, higher yields, and better selectivity.
The sequential halogenation required for the synthesis of this compound could be efficiently performed using a multi-step flow system. uc.pt This would involve pumping the starting material through a series of reactors, each containing the appropriate reagents and catalysts for a specific halogenation step. This approach minimizes the handling of hazardous intermediates and allows for a more streamlined and automated synthesis. The use of in-line purification techniques could further enhance the efficiency of the process.
Photochemical Approaches to Directed Halogen Introduction
Photochemical reactions offer a powerful tool for the synthesis of halogenated aromatic compounds, often providing alternative selectivities compared to traditional electrophilic aromatic substitution methods. nih.gov The input of light energy can generate highly reactive intermediates, such as radicals or excited states, enabling transformations that are otherwise difficult to achieve. researchgate.net For instance, the electronic excitation of aromatic compounds can significantly alter their reactivity, allowing for novel bond formations. nih.gov
The introduction of halogens onto an aromatic ring can be achieved through various photochemical strategies. One approach involves the photolysis of a suitable halogen source in the presence of the aromatic substrate. The mechanism often proceeds through a radical pathway. For example, laser flash photolysis studies on halogenated diketones have shown that dehalogenation can occur from the excited singlet state. researchgate.net While direct photochemical halogenation of a pre-existing bromo-chloro-benzoic acid derivative to introduce an iodine atom is not a commonly cited specific method for this exact molecule, the principles of photochemical C-H functionalization are well-established. acs.org
A key challenge in synthesizing a tri-halogenated benzoic acid is controlling the position of each halogen. The directing effects of the substituents already on the ring play a crucial role. Halogens are generally ortho-, para-directing, although they are deactivating groups. masterorganicchemistry.commasterorganicchemistry.com The carboxylic acid group is a meta-directing deactivator. Therefore, the sequence of halogen introduction is paramount. A plausible photochemical strategy could involve the generation of a halogen radical which then attacks the aromatic ring. The regioselectivity would be influenced by the combined electronic and steric effects of the existing bromo, chloro, and carboxyl groups.
Recent advancements in metallaphotoredox catalysis have also opened new avenues for the functionalization of aryl carboxylic acids, including halogenation. princeton.edu This approach combines photoredox catalysis with transition-metal catalysis to enable transformations that are not feasible with either method alone.
Functional Group Transformations and Derivatization
Once the core structure of this compound is assembled, the carboxylic acid group serves as a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogues with potentially diverse applications.
The presence of three halogen atoms on the aromatic ring introduces both electronic and steric challenges to the functionalization of the carboxylic acid group. The electron-withdrawing nature of the halogens increases the acidity of the carboxylic acid, which can affect its reactivity in certain transformations. Standard methods for carboxylic acid activation, such as conversion to acyl chlorides or the use of coupling reagents, are generally applicable. However, the potential for side reactions involving the halogens, particularly the more reactive iodine, must be considered.
For instance, palladium-catalyzed cross-coupling reactions, which are often used to functionalize aryl halides, could potentially react with the C-I or C-Br bonds if not carefully controlled. nih.gov Therefore, reaction conditions must be chosen to favor the desired carboxylic acid functionalization over unwanted cross-coupling. Despite these challenges, the functionalization of polysubstituted benzoic acids is a common practice in medicinal chemistry and materials science. nih.gov
The synthesis of esters and amides from this compound can be achieved through standard organic chemistry protocols.
Esterification: Esterification can be carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (Fischer esterification). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol in the presence of a base to neutralize the HCl byproduct. Another common method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between the carboxylic acid and the alcohol.
Amidation: Similarly, amides can be prepared by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures and is often inefficient. More commonly, the carboxylic acid is first activated. This can be achieved by converting it to an acyl chloride, as described for esterification, followed by reaction with the amine. Alternatively, peptide coupling reagents such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate the formation of the amide bond under milder conditions. For example, the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid from its corresponding amide was achieved via reaction with sodium nitrite (B80452) in trifluoroacetic acid. mdpi.com
| Derivative | Reagents and Conditions | Notes |
| Methyl Ester | This compound, Methanol, H₂SO₄ (cat.), Reflux | Classic Fischer esterification. |
| Ethyl Ester | 1. This compound, SOCl₂; 2. Ethanol, Pyridine | Two-step process via the acyl chloride. |
| Benzyl Amide | 1. This compound, Oxalyl chloride; 2. Benzylamine, Et₃N | Formation of the amide bond under mild conditions. |
| Anilide | This compound, Aniline, EDC, HOBt | Peptide coupling conditions for efficient amide formation. |
Purification Science and Analytical Purity Assessment
The purification of this compound and its derivatives is crucial to ensure the removal of any starting materials, byproducts, or isomers, leading to a sample of high purity suitable for its intended application. A combination of chromatographic and crystallization techniques is often employed.
Chromatography is a fundamental tool for the purification and analysis of organic compounds. For halogenated aromatic acids, several advanced techniques can be utilized.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful method for the separation of aromatic carboxylic acids. nih.gov The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol, often with a pH modifier like trifluoroacetic acid or formic acid). The retention of halogenated benzoic acids can be influenced by the number and type of halogens, as well as the pH of the mobile phase. chromforum.org For complex mixtures, specialized columns, such as those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases, can offer different selectivities. chromforum.org Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be effective for separating closely related aromatic compounds. sielc.com
Gas Chromatography (GC): Gas chromatography is another valuable technique, particularly for the analysis of volatile derivatives of the carboxylic acid, such as its methyl ester. Derivatization is often necessary to increase the volatility and thermal stability of the analyte. nih.gov GC coupled with mass spectrometry (GC-MS) allows for both separation and identification of the components in a mixture. researchgate.net
| Chromatographic Method | Stationary Phase | Mobile Phase/Carrier Gas | Typical Application |
| Reversed-Phase HPLC | C18 or PFP | Acetonitrile/Water with 0.1% TFA | Purity assessment and preparative separation. |
| Ion-Exclusion Chromatography | Cation-exchange resin | Dilute aqueous acid (e.g., H₂SO₄) | Separation of aromatic and aliphatic acids. nih.gov |
| Gas Chromatography (after derivatization) | Polysiloxane-based (e.g., DB-5) | Helium or Nitrogen | Analysis of volatile esters or other derivatives. |
Crystallization is a highly effective technique for obtaining compounds in a very pure form. centre-univ-mila.dz The process relies on the differences in solubility between the desired compound and impurities in a given solvent system. ma.edu
For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. ma.edu The slow cooling of a saturated solution allows for the formation of a well-ordered crystal lattice that excludes impurities. centre-univ-mila.dz Common solvents for the crystallization of benzoic acid and its derivatives include water, ethanol, methanol, benzene (B151609), and mixtures thereof. nist.govresearchgate.net
The choice of solvent is critical and may require some experimentation. A good starting point would be to test the solubility of the crude product in a range of solvents of varying polarities. The process typically involves dissolving the impure solid in a minimal amount of hot solvent, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. centre-univ-mila.dz For achieving very high purity, multiple recrystallizations may be necessary. nist.gov Melt crystallization, including techniques like falling film and static crystallization, can also be employed for industrial-scale purification of benzoic acid. google.com
Elucidation of Chemical Reactivity and Reaction Mechanisms
Aromatic Substitution Mechanisms
Aromatic substitution reactions are fundamental to modifying the core structure of 3-Bromo-5-chloro-4-iodobenzoic acid. Both nucleophilic and electrophilic pathways are possible, with the regiochemical outcome controlled by the interplay of the existing substituents.
Nucleophilic Aromatic Substitution (SNAr) is a viable pathway for replacing one of the halogen substituents on the benzene (B151609) ring. Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed through a direct backside attack or the formation of an unstable aryl cation. wikipedia.org Instead, it typically follows a two-step addition-elimination mechanism. libretexts.orglibretexts.org
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group (one of the halogens). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com The aromaticity of the ring is temporarily broken during this stage. In the second, faster step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org
The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups is crucial as they activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex. wikipedia.orgyoutube.combyjus.com In this compound, all four substituents (the three halogens and the carboxylic acid group) are electron-withdrawing, thus activating the ring for this type of substitution compared to benzene. The activating effect is most pronounced when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge onto the substituent. libretexts.orgyoutube.com
The different halogens also present a hierarchy of leaving group ability in some contexts, although this can be complex and dependent on the specific reaction conditions. A key factor in SNAr is the polarization of the carbon-halogen bond, which influences the initial attack of the nucleophile.
All substituents on this compound—the halogens (Br, Cl, I) and the carboxylic acid group (-COOH)—are deactivating groups. unizin.orgnumberanalytics.com This means they withdraw electron density from the aromatic ring, making it less reactive towards electrophiles than benzene itself. libretexts.org
Despite their deactivating nature, these substituents exert distinct directing effects:
Halogens (Br, Cl, I): These are classified as ortho-, para-directors. libretexts.orgyoutube.com While they deactivate the ring through their inductive electron-withdrawing effect, they can donate lone-pair electron density through resonance, which preferentially stabilizes the cationic intermediate (the arenium ion or sigma complex) when the attack occurs at the ortho or para positions. youtube.com
Carboxylic Acid Group (-COOH): This is a strong deactivating group and a meta-director. numberanalytics.comquora.com It strongly withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion, particularly when the attack is at the ortho and para positions. Consequently, electrophilic attack is directed to the meta position. quora.com
The substitution pattern on this compound is already dense, leaving only two available positions for an incoming electrophile: C2 and C6. The directing effects of the existing groups on these positions are as follows:
Position C2: This position is ortho to the bromine at C3 and the chlorine at C5, and meta to the iodine at C4 and the carboxylic acid at C1.
Position C6: This position is ortho to the chlorine at C5 and the carboxylic acid at C1, and meta to the bromine at C3 and the iodine at C4.
The final regiochemical outcome of an EAS reaction will depend on the balance of these competing directing effects and the specific reaction conditions. The strong meta-directing influence of the carboxyl group and the ortho-, para-directing nature of the halogens create a complex system where selectivity may be poor or highly dependent on the electrophile used.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The different reactivities of the carbon-halogen bonds in this compound are a key feature that allows for selective and sequential functionalization. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br >> C-Cl. wikipedia.org This differential reactivity enables the selective coupling at one site while leaving the others intact for subsequent transformations.
The Heck reaction is a palladium-catalyzed method for coupling aryl halides with alkenes to form substituted alkenes. organic-chemistry.org The reaction's efficiency and selectivity on a polyhalogenated substrate like this compound depend on exploiting the differential reactivity of the C-X bonds.
By carefully controlling reaction conditions (e.g., temperature, catalyst, ligands), it is possible to achieve selective coupling at the most reactive C-I bond. Milder conditions will favor the reaction at the iodinated position, leaving the C-Br and C-Cl bonds untouched. More forcing conditions could potentially lead to subsequent coupling at the C-Br bond. The C-Cl bond is generally the least reactive in Heck couplings. organic-chemistry.org
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly well-suited for the selective functionalization of polyhalogenated compounds. rsc.org
The significant difference in reactivity between aryl iodides and aryl bromides allows for highly selective couplings. wikipedia.org By conducting the reaction under mild conditions, such as at room temperature, it is possible to selectively couple an alkyne at the C-I position of this compound while leaving the C-Br and C-Cl bonds unaffected. This strategy provides a straightforward route to installing an alkynyl group at a specific position, which can then be used for further synthetic elaborations. If a subsequent coupling at the C-Br bond is desired, it can often be achieved by applying more vigorous reaction conditions (e.g., higher temperatures).
The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, and the Negishi coupling, which uses an organozinc reagent, are two of the most versatile and widely used cross-coupling reactions. libretexts.orgwikipedia.orgorganic-chemistry.orgmdpi.com Both are catalyzed by palladium complexes and are instrumental in forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.
As with the Heck and Sonogashira reactions, the different reactivities of the C-I, C-Br, and C-Cl bonds are the key to achieving selective functionalization of this compound. The Suzuki-Miyaura reaction can be performed selectively at the C-I bond under mild conditions. libretexts.orgnih.gov Once the iodine has been replaced, a second, different boronic acid can be coupled at the C-Br position under more forcing conditions, allowing for the controlled, stepwise introduction of two different aryl or vinyl groups.
The Negishi coupling offers a similar potential for selective functionalization. organic-chemistry.orgyoutube.com Organozinc reagents are generally more reactive than organoboron reagents, which can sometimes allow for couplings at less reactive positions. The choice between Suzuki-Miyaura and Negishi coupling often depends on the functional group tolerance required for the specific substrates and the desired reactivity. These methods open up a vast array of possibilities for creating complex molecular architectures from the this compound scaffold.
Oxidative and Reductive Transformations
The presence of multiple halogen substituents and a carboxylic acid group on the aromatic ring of this compound provides a rich landscape for a variety of chemical transformations. The iodine atom, in particular, can be oxidized to a hypervalent state, opening up pathways for unique functionalizations. Conversely, the carbon-halogen bonds can undergo selective reduction, allowing for controlled dehalogenation.
The iodine atom in this compound, an iodoarene, can be oxidized from its monovalent state (I) to a hypervalent iodine(III) state. This transformation generates highly reactive species known as λ³-iodanes, which are valuable reagents in organic synthesis. acs.orgrsc.org The general structure of these hypervalent iodine(III) compounds derived from an aryl iodide (ArI) is ArIX₂, where X represents an anionic ligand. organic-chemistry.org These compounds typically exhibit a trigonal bipyramidal geometry. organic-chemistry.org
While specific studies on the formation of hypervalent iodine intermediates directly from this compound are not extensively documented in publicly available literature, the synthesis can be inferred from established general methods for the preparation of (diacetoxyiodo)arenes and (dichloroiodo)arenes from various iodoarenes. acs.orgresearchgate.net These methods often involve the use of strong oxidizing agents.
The formation of a diacetoxyiodo derivative, for instance, could be achieved by reacting this compound with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in acetic acid. researchgate.net Another common method involves the use of sodium perborate (B1237305) in acetic acid. researchgate.net The resulting hypervalent iodine(III) compound, 3-Bromo-5-chloro-4-(diacetoxyiodo)benzoic acid, would be a stable, isolable solid.
Alternatively, direct chlorination of this compound with chlorine gas in a suitable solvent like dichloromethane (B109758) would likely yield the corresponding (dichloroiodo)arene, 3-Bromo-5-chloro-4-(dichloroiodo)benzoic acid. acs.org
Table 1: General Methods for the Formation of Hypervalent Iodine(III) Reagents from Iodoarenes
| Oxidizing Agent/System | Type of Hypervalent Iodine Reagent Formed | General Applicability |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) / Acetic Acid | (Diacetoxyiodo)arene | Effective for iodoarenes with electron-withdrawing groups. researchgate.net |
| Sodium Perborate / Acetic Acid | (Diacetoxyiodo)arene | A common and effective method. researchgate.net |
| Oxone / Trifluoroacetic Acid | [Bis(trifluoroacetoxy)iodo]arene | A convenient synthesis at room temperature. researchgate.net |
| Chlorine (Cl₂) | (Dichloroiodo)arene | A general approach for (dichloroiodo)arenes. acs.org |
| Sodium Hypochlorite (NaClO) | (Diacetoxyiodo)arene (in presence of acetate) | An inexpensive and rapid method. researchgate.net |
The reactivity of these hypervalent iodine intermediates is characterized by their potent oxidizing nature and their ability to participate in ligand exchange and reductive elimination reactions. rsc.org They are known to mediate a wide array of transformations, including the oxidation of alcohols and phenols, and the functionalization of alkenes. organic-chemistry.org For example, a hypervalent iodine(III) derivative of this compound could potentially be used as an oxidizing agent, where the iodine(III) center is reduced back to iodine(I) during the reaction.
The selective reduction of one carbon-halogen bond in the presence of others in a polyhalogenated aromatic compound is a significant challenge in organic synthesis. The reactivity of carbon-halogen bonds towards reduction generally follows the order of bond strength: C-Cl > C-Br > C-I. askfilo.comsavemyexams.com This trend implies that the carbon-iodine bond is the weakest and therefore the most susceptible to cleavage, followed by the carbon-bromine bond, and then the carbon-chlorine bond.
In the case of this compound, this reactivity difference can be exploited to achieve selective dehalogenation. Catalytic hydrogenation is a common method for reductive dehalogenation. organic-chemistry.org By carefully selecting the catalyst, solvent, and reaction conditions, it is possible to sequentially remove the halogen atoms.
For instance, using a palladium catalyst (e.g., palladium on carbon, Pd/C) under mild hydrogenation conditions would likely lead to the selective reduction of the carbon-iodine bond to afford 3-Bromo-5-chlorobenzoic acid. organic-chemistry.orgorganic-chemistry.org Bromides are generally reduced more readily than chlorides, suggesting that with continued or more forcing conditions, the carbon-bromine bond could be cleaved to yield 3-chlorobenzoic acid. The reduction of the carbon-chlorine bond typically requires more vigorous conditions. organic-chemistry.org
Table 2: General Reactivity and Conditions for Selective Reductive Dehalogenation of Aryl Halides
| Carbon-Halogen Bond | Relative Bond Strength | General Ease of Reduction | Typical Reductive Conditions |
|---|---|---|---|
| C-I | Weakest | Easiest | Catalytic hydrogenation (e.g., Pd/C, H₂), radical-mediated reductions. organic-chemistry.orgquora.com |
| C-Br | Intermediate | Intermediate | Catalytic hydrogenation (often requires more catalyst or harsher conditions than C-I reduction). organic-chemistry.orgorganic-chemistry.org |
| C-Cl | Strongest | Most Difficult | Catalytic hydrogenation under more forcing conditions, or with specific catalysts (e.g., Ni-based). rsc.orgresearchgate.net |
Various reducing systems have been developed for hydrodehalogenation, including transition-metal-free methods. organic-chemistry.org For example, systems employing visible light and a photosensitizer can initiate a radical-mediated dehalogenation. organic-chemistry.org The selectivity in these reactions would also be expected to follow the C-I > C-Br > C-Cl trend. Therefore, by tuning the reaction parameters, one could potentially achieve the selective synthesis of di- and mono-halogenated benzoic acids from this compound.
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations
No published studies have reported the use of Density Functional Theory (DFT) to determine the optimized molecular geometry of 3-Bromo-5-chloro-4-iodobenzoic acid. Such a study would provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional structure.
Computational Prediction of Reactivity and Selectivity
The scientific literature lacks any computational studies that map the reaction pathways or analyze the transition states for reactions involving this compound. This type of analysis is critical for understanding reaction mechanisms and predicting reaction outcomes.
While the general influence of halogen substituents on the electronic and steric properties of aromatic rings is well-documented, a specific analysis of the combined effects of bromine, chlorine, and iodine in the 3, 5, and 4 positions of benzoic acid, respectively, has not been computationally investigated for this particular molecule.
Intermolecular Interaction Modeling
There are no published computational models of the intermolecular interactions of this compound. Such models would be invaluable for understanding its crystal packing, solubility, and other macroscopic properties.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions. nih.gov In the context of this compound, QTAIM analysis could be employed to:
Identify and characterize bond critical points (BCPs): The presence of a BCP between two atoms is an indicator of an interaction. The properties of the electron density at the BCP, such as its value (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the interaction. nih.gov
Analyze non-covalent interactions: QTAIM is particularly useful for studying weak interactions like hydrogen bonds and halogen bonds. For this molecule, it could be used to quantify the strength of the hydrogen bonds in the carboxylic acid dimers and to investigate the potential for C-Br···O, C-Cl···O, and C-I···O halogen bonds.
General studies on halogenated molecules have shown that QTAIM can effectively describe the redistribution of electron charge upon the formation of complexes and that the characteristics of these interactions are in agreement with established chemical principles like Bent's rule. google.com
Electrostatic Potential Surface Analysis for Halogen Bonding Characterization
The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for understanding and predicting intermolecular interactions. The ESP is calculated on the molecular surface and color-coded to indicate regions of positive (electron-poor) and negative (electron-rich) potential.
For this compound, an ESP analysis would be instrumental in characterizing its halogen bonding capabilities. Halogen bonding is a non-covalent interaction where a region of positive electrostatic potential, known as a σ-hole, on the halogen atom interacts with a nucleophilic region on an adjacent molecule. The ESP surface would allow for:
Visualization of σ-holes: The analysis would likely reveal regions of positive potential on the outer side of the bromine, chlorine, and iodine atoms, indicating their potential to act as halogen bond donors.
Prediction of interaction sites: The negative regions of the ESP, likely around the oxygen atoms of the carboxylic acid group, would be identified as potential halogen bond acceptors. The relative magnitudes of the positive and negative potentials can help in predicting the strength and directionality of these interactions. Studies on other halogenated aromatic compounds have demonstrated the utility of ESP analysis in understanding their non-covalent interactions. libretexts.org
Crystal Engineering and Solid State Chemistry of 3 Bromo 5 Chloro 4 Iodobenzoic Acid
Supramolecular Synthons and Self-Assembly Principles
The self-assembly of 3-bromo-5-chloro-4-iodobenzoic acid in the solid state is dictated by the energetic favorability of various intermolecular interactions. The primary drivers for its crystal packing are anticipated to be strong hydrogen bonds, followed by a series of halogen-involved interactions and weaker aromatic contacts.
Characterization of Hydrogen Bonding Networks (O-H...O, C-H...O)
The most dominant supramolecular synthon in the crystal structure of most benzoic acid derivatives is the carboxylic acid dimer, formed through a pair of O-H...O hydrogen bonds. This centrosymmetric R²₂(8) graph set motif is a highly robust and predictable interaction. In the case of this compound, it is almost certain that molecules will form these dimeric structures as the primary building block of their extended network.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| O-H...O | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | 2.6 - 2.7 | Forms robust dimeric synthons, primary structural motif. |
| C-H...O | Aromatic (C-H) | Carboxylic Acid (C=O or O-H) | 3.0 - 3.5 | Secondary interactions, contribute to 3D packing efficiency. |
Halogen Bonding Interactions (X...O, X...N, X...X where X=Br, Cl, I)
A key feature of this compound is the presence of three different halogen atoms, each capable of participating in halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of these interactions typically follows the order I > Br > Cl.
Given the substitution pattern, a variety of halogen bonds are conceivable:
X...O Interactions: The iodine, bromine, and chlorine atoms can all act as halogen bond donors, interacting with the oxygen atoms of the carboxylic acid groups on adjacent molecules. These interactions would likely compete with or complement the hydrogen bonding network. The C-I...O interaction is expected to be the most significant among these due to the high polarizability of iodine.
In cocrystals with nitrogen-containing compounds, such as pyridines, strong I...N and Br...N halogen bonds would be anticipated, often playing a crucial role in the directed assembly of the supramolecular architecture.
| Interaction Type | Halogen Donor | Acceptor | Expected Strength | Structural Role |
| I...O | Iodine | Carboxyl Oxygen | Strongest | Directional, influences packing of dimers. |
| Br...O | Bromine | Carboxyl Oxygen | Moderate | Contributes to overall lattice energy. |
| Cl...O | Chlorine | Carboxyl Oxygen | Weakest | Minor contribution to packing stability. |
| X...N | I, Br, Cl | Nitrogen (in cocrystals) | Strong | Key synthon in cocrystal formation. |
| X...X | I, Br, Cl | I, Br, Cl | Variable | Influences molecular orientation and packing. |
Design and Characterization of Cocrystals and Multicomponent Forms
The presence of both a strong hydrogen bond donor/acceptor group (carboxylic acid) and multiple halogen bond donors makes this compound an excellent candidate for the formation of cocrystals and other multicomponent solids.
Crystal Structure Determination via Single-Crystal X-ray Diffraction
The definitive method for elucidating the solid-state structure of this compound and its multicomponent forms is single-crystal X-ray diffraction (SCXRD). This technique provides precise atomic coordinates, allowing for the unambiguous identification and characterization of all intermolecular interactions.
For a hypothetical crystal of this compound, SCXRD would reveal:
The conformation of the molecule.
The geometry of the carboxylic acid dimer.
The distances and angles of any halogen bonds.
The parameters of π-π stacking interactions.
Hypothetical Crystallographic Data for a this compound Dimer:
| Parameter | Expected Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| O-H...O distance | ~2.65 Å |
| C-I...O distance | ~3.0 - 3.2 Å |
| C-Br...O distance | ~3.1 - 3.3 Å |
| C-Cl...O distance | ~3.2 - 3.4 Å |
| π-stacking centroid-centroid distance | >3.5 Å |
Polymorphism and Pseudopolymorphism Studies
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a strong possibility for this compound. This can arise from different arrangements of the hydrogen-bonded dimers or from competition between various halogen bonding and π-stacking interactions, leading to different packing motifs with similar lattice energies.
Pseudopolymorphism, where different crystalline forms contain solvent molecules (solvates) or water (hydrates), is also plausible, particularly during crystallization from different solvents. The included solvent molecules can disrupt or participate in the hydrogen and halogen bonding networks, leading to entirely new crystal structures.
The study of polymorphism and pseudopolymorphism is crucial as different forms can exhibit distinct physical properties. These studies are typically conducted by crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and evaporation rates) and analyzing the resulting solids using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Coordination Polymers and Metal-Organic Frameworks
The strategic design and synthesis of coordination polymers and metal-organic frameworks (MOFs) rely on the predictable self-assembly of molecular building blocks. The compound this compound presents a unique combination of functional groups—a carboxylate and a diverse array of halogen atoms (bromine, chlorine, and iodine)—that offer significant potential for the construction of novel supramolecular architectures. The interplay between the coordination of the carboxylate group to metal centers and the influence of halogen bonding can direct the formation of complex and functional solid-state materials.
Utilization of Carboxylate and Halogen Functionalities in Coordination Chemistry
The carboxylate group of this compound is a primary site for coordination to metal ions, a fundamental interaction in the formation of coordination polymers and MOFs. The deprotonated carboxylate can bind to metal centers in various modes, such as monodentate, bidentate chelating, or bridging, leading to the formation of one-, two-, or three-dimensional networks. The specific coordination mode is influenced by factors including the nature of the metal ion, the solvent system, and the reaction conditions.
In addition to the robust linkages formed by the carboxylate group, the halogen substituents on the aromatic ring—bromine, chlorine, and iodine—can act as secondary, but influential, structure-directing agents. These halogen atoms can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of coordination polymers, the nucleophile could be an oxygen atom from a coordinated carboxylate group, a solvent molecule, or another halogen atom on an adjacent ligand. The ability of the halogen atoms to act as halogen bond donors increases with their polarizability, following the trend I > Br > Cl. This hierarchy allows for a degree of predictability in the supramolecular assembly.
While specific research on the coordination chemistry of this compound is not extensively documented in publicly available literature, the principles of crystal engineering suggest that this molecule would be a versatile ligand. The combination of strong metal-carboxylate coordination and weaker, but highly directional, halogen bonds could be exploited to create intricate and stable frameworks. For instance, the carboxylate groups could form the primary network structure, while the halogen bonds could crosslink these networks, enhancing the dimensionality and stability of the resulting material.
Structure-Directing Role of Halogen Bonding in Metal Complexes
Halogen bonding has emerged as a powerful tool in crystal engineering for the rational design of solid-state structures. rsc.orgnih.govresearchgate.net The directionality and tunable strength of halogen bonds make them ideal for controlling the assembly of molecules into predictable patterns. nih.govacs.orgnih.gov In metal complexes of this compound, the iodine, bromine, and chlorine atoms provide multiple potential sites for halogen bonding, which can significantly influence the final architecture of the coordination polymer or MOF.
The iodine atom, being the most polarizable of the three halogens present, is the most likely to form strong and directional halogen bonds (I···X, where X is a halogen bond acceptor). acs.org These interactions can guide the packing of the ligands around the metal centers, leading to specific topologies. For example, I···O or I···N interactions could link adjacent coordination polymer chains, transforming a one-dimensional structure into a two- or three-dimensional network. nih.gov The bromine and chlorine atoms, while weaker halogen bond donors than iodine, can also participate in these interactions, offering a more nuanced control over the supramolecular assembly. scispace.com
Applications As Precursors and Chemical Building Blocks in Advanced Organic Synthesis
Synthesis of Complex Polycyclic Aromatic Compounds
The strategic placement of three distinct halogen atoms on the benzene (B151609) ring of 3-Bromo-5-chloro-4-iodobenzoic acid makes it an exceptional starting material for the construction of complex polycyclic aromatic hydrocarbons (PAHs). The significant differences in the bond strengths of C-I, C-Br, and C-Cl allow for regioselective cross-coupling reactions, a cornerstone of modern organic synthesis.
Typically, the carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. This high reactivity enables the selective introduction of an aryl or alkynyl group at the 4-position of the benzoic acid ring. Following the initial coupling at the iodo-substituted position, the less reactive carbon-bromine bond can then be subjected to a second cross-coupling reaction under more forcing conditions. This sequential, site-selective functionalization is a powerful strategy for the programmed assembly of complex, non-symmetrical polycyclic systems.
For instance, a two-fold Suzuki-Miyaura coupling reaction can be envisioned. The initial reaction with an arylboronic acid would selectively occur at the C-I bond. The resulting bromo-chloro-biphenyl derivative can then undergo a second Suzuki-Miyaura coupling with a different arylboronic acid at the C-Br bond. Subsequent intramolecular cyclization reactions, such as a Scholl reaction, could then be employed to forge the final polycyclic aromatic framework. This stepwise approach provides precise control over the final structure, a critical aspect in the synthesis of tailored organic materials.
Table 1: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling Reactions
| Carbon-Halogen Bond | Relative Reactivity | Typical Coupling Conditions |
| C-I | Highest | Mild (e.g., room temperature to 60 °C) |
| C-Br | Intermediate | Moderate (e.g., 60 °C to 100 °C) |
| C-Cl | Lowest | Harsh (e.g., >100 °C, specialized ligands) |
Scaffold for Heterocyclic Ring Systems
The inherent functionality of this compound, combining a carboxylic acid group with three distinct halogen atoms, provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds. The carboxylic acid moiety can be readily converted into other functional groups, such as amides, esters, or acid chlorides, which can then participate in cyclization reactions.
One potential application lies in the synthesis of fused heterocyclic systems. For example, the carboxylic acid could be converted to an amide, and subsequent intramolecular C-N or C-O bond formation via a palladium-catalyzed Buchwald-Hartwig or Ullmann-type reaction could lead to the formation of lactams or lactones fused to the halogenated benzene ring. The remaining halogen atoms would then be available for further functionalization, allowing for the introduction of additional diversity into the heterocyclic core.
Moreover, the halogen atoms themselves can serve as handles for the construction of heterocyclic rings. For instance, a Sonogashira coupling at the iodo-position with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular cyclization to construct a five- or six-membered heterocycle. The differential reactivity of the remaining bromo and chloro substituents would again permit subsequent modifications, leading to highly functionalized and complex heterocyclic architectures.
Precursor for Advanced Organic Reagents and Ligands
The unique electronic and steric properties of this compound make it an attractive precursor for the development of advanced organic reagents and ligands for catalysis. The presence of multiple halogen atoms allows for the preparation of highly functionalized organometallic reagents.
For example, selective metal-halogen exchange reactions can be employed to generate organolithium or Grignard reagents. Due to the higher reactivity of iodine, treatment with an organolithium reagent like n-butyllithium at low temperatures would be expected to selectively replace the iodine atom, furnishing a lithium reagent. This reagent could then be used in a variety of subsequent reactions, such as addition to carbonyl compounds or trapping with electrophiles. The remaining bromo and chloro substituents would be retained for potential downstream transformations.
Furthermore, this trihalogenated benzoic acid can serve as a foundational element in the design of sophisticated ligands for transition metal catalysis. The carboxylic acid group can act as an anchoring point, while the halogen atoms can be replaced with phosphine, amine, or other coordinating groups through various cross-coupling methodologies. The resulting multidentate ligands could exhibit unique steric and electronic properties, influencing the activity and selectivity of catalytic processes.
Table 2: Potential Organometallic Reagents from this compound
| Reagent Type | Method of Preparation | Potential Application |
| Organolithium | Selective I/Li exchange | Nucleophilic addition, transmetalation |
| Grignard Reagent | Mg insertion (selective at C-I or C-Br) | Formation of C-C bonds |
| Organoborane | Miyaura borylation (selective at C-I) | Suzuki-Miyaura coupling reactions |
Derivatization for Specialized Chemical Probes (excluding biological probes)
The capacity for selective functionalization of this compound also extends to its derivatization into specialized chemical probes for applications in materials science and analytical chemistry. The ability to introduce different functional groups at specific positions allows for the fine-tuning of the molecule's physical and chemical properties.
For instance, the introduction of fluorophores or chromophores via cross-coupling reactions could lead to the development of novel chemosensors. The electronic properties of the highly substituted aromatic ring could be modulated by the binding of an analyte, resulting in a detectable change in the probe's spectroscopic properties.
In the field of materials science, this compound could serve as a monomer for the synthesis of functional polymers. Polymerization could be achieved through various cross-coupling polymerization techniques, leveraging the reactivity of the halogen atoms. The resulting polymers would possess a high density of functionalizable sites, allowing for post-polymerization modification to tailor the material's properties for specific applications, such as gas separation membranes or conductive materials. The controlled, stepwise functionalization offered by the distinct halogen atoms would be particularly advantageous in creating highly ordered and complex polymeric structures.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 3-Bromo-5-chloro-4-iodobenzoic acid, one would expect to observe characteristic bands for the carboxylic acid group (O-H and C=O stretching), aromatic C-H stretching, and C-C ring vibrations. The low-frequency region would be of particular interest for identifying the C-Br, C-Cl, and C-I stretching vibrations.
Despite a comprehensive search of scientific literature and spectral databases, specific experimental IR and Raman spectral data for this compound are not publicly available at this time.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F if applicable) for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H NMR would provide information on the chemical environment and coupling of the aromatic protons. Due to the substitution pattern, one would expect to see distinct signals for the two remaining protons on the aromatic ring. ¹³C NMR would complement this by identifying the chemical shifts of each unique carbon atom in the molecule, including the carboxyl carbon and the halogen-substituted carbons.
A diligent search for experimental ¹H and ¹³C NMR data for this compound has been conducted. However, no publicly accessible spectra or detailed peak assignments for this specific compound could be located.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the molecule's structure through the analysis of its fragmentation patterns upon ionization. For a halogenated compound like this compound, the mass spectrum would be expected to show a complex isotopic pattern for the molecular ion peak due to the natural isotopic abundances of bromine and chlorine.
While general principles of mass spectrometry suggest likely fragmentation pathways, such as the loss of the carboxyl group or halogen atoms, specific experimental mass spectrometry data, including mass-to-charge ratios and fragmentation analysis for this compound, are not available in the public domain.
Solid-State Characterization Techniques
Solid-state characterization is crucial for understanding the crystalline structure, purity, and thermal properties of a compound.
Powder X-ray Diffraction (PXRD) is a primary technique for identifying the crystalline phase of a solid material and assessing its bulk purity. The diffraction pattern is a unique fingerprint of a specific crystalline structure.
No experimental Powder X-ray Diffraction data for this compound could be found in the course of this research.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis methods used to study the thermal stability and phase transitions of a material as a function of temperature. TGA measures changes in mass with temperature, indicating decomposition, while DSC detects changes in heat flow, revealing events like melting, crystallization, and other solid-state transitions.
Specific experimental TGA and DSC data for this compound, which would detail its melting point and decomposition temperature, are not publicly available.
Q & A
Q. What computational methods predict the regioselectivity of electrophilic substitution in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
